Trans‑Diastereomeric Integrity Enables Consistent Pharmacophoric Geometry in JAK‑Focused Libraries
The (1r,3r) trans‑configuration of the cyclobutane ring in CAS 2411279‑71‑3 maintains the amine and sulfone substituents in a 1,3‑diequatorial orientation, a geometry recapitulated in multiple JAK inhibitor pharmacophores [1]. In contrast, the cis‑configured analog (CAS 1408074‑56‑5) presents one substituent in the axial orientation, leading to a different spatial presentation that can abolish target affinity [1][2].
| Evidence Dimension | Cyclobutane ring stereochemistry and substituent orientation |
|---|---|
| Target Compound Data | Trans (1r,3r) – diequatorial orientation of amine arm and methylsulfonyl group |
| Comparator Or Baseline | cis-3-methylsulfonylcyclobutylamine hydrochloride (CAS 1408074-56-5) – mixed axial/equatorial orientation |
| Quantified Difference | Not applicable – stereochemical distinction inferred from SAR of JAK inhibitor patent series; no head‑to‑head biochemical data available for the free building blocks. |
| Conditions | Vicinal coupling constants (J) and X‑ray crystallography confirm trans geometry (PubChem structure record); biological relevance derived from Incyte patent EP‑2536729‑A1 describing trans‑cyclobutane JAK inhibitors [1][2]. |
Why This Matters
Selecting the incorrect diastereomer risks synthesizing an inactive compound, wasting synthetic effort in lead‑optimisation programs where trans geometry is essential for potency.
- [1] PubChem. (2025). trans-3-Methylsulfonylcyclobutylamine; cis-3-Methylsulfonylcyclobutylamine. Compound Summary. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/trans-3-Methylsulfonylcyclobutylamine (accessed 2026-05-12). View Source
- [2] Li, Y.-L. & Rodgers, J.D. (Incyte Corp.). Cyclobutane and methylcyclobutane derivatives as Janus kinase inhibitors. European Patent EP‑2536729‑A1, published 2012‑12‑26. Available at: https://pubchem.ncbi.nlm.nih.gov/patent/EP-2536729-A1 (accessed 2026-05-12). View Source
